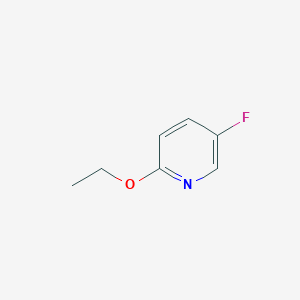

2-Ethoxy-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLKQVFQPMQDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718246 | |

| Record name | 2-Ethoxy-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858675-61-3 | |

| Record name | 2-Ethoxy-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-fluoropyridine

Introduction

2-Ethoxy-5-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyridine scaffold is a prevalent feature in a multitude of biologically active molecules, where the ethoxy and fluoro groups can significantly influence properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on practical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of starting materials and reaction conditions.

Compound Profile:

-

IUPAC Name: this compound[1]

-

CAS Number: 858675-61-3[1]

-

Molecular Formula: C₇H₈FNO[1]

-

Molecular Weight: 141.14 g/mol [1]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. The presence of an electron-withdrawing fluorine atom at the C5 position further depletes the ring of electron density, thereby activating the C2 position towards substitution. A leaving group, typically a halide, at the C2 position is readily displaced by a suitable nucleophile.

The primary nucleophile for this transformation is the ethoxide ion, generated from ethanol and a strong base. This approach is robust, scalable, and generally proceeds in high yield without the need for transition metal catalysts.

Caption: Reaction scheme for the synthesis from 2-Chloro-5-fluoropyridine.

Experimental Protocols

Part A: Preparation of Sodium Ethoxide Solution

This protocol describes the in situ preparation of a sodium ethoxide solution in ethanol, which is a common and highly effective reagent.

-

Materials:

-

Sodium metal (Na)

-

Absolute ethanol (EtOH, anhydrous)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Set up a three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

-

Charge the flask with freshly cut sodium metal (1.0 equivalent).

-

Under a slow stream of inert gas, add absolute ethanol dropwise from the dropping funnel to the sodium metal. [2]The reaction is exothermic and will cause the ethanol to reflux. Maintain a controlled addition rate to sustain a gentle reflux. [2] 4. After all the ethanol has been added, gently heat the mixture if necessary to ensure all the sodium has reacted completely, resulting in a clear to slightly yellowish solution. [2][3] 5. Cool the resulting sodium ethoxide solution to room temperature before proceeding. This solution can be used directly in the next step.

-

Part B: Synthesis of this compound

-

Materials:

-

2-Chloro-5-fluoropyridine

-

Sodium ethoxide solution (from Part A)

-

Ethanol (as solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To the stirred solution of sodium ethoxide (typically 1.1-1.5 equivalents) in ethanol from Part A, add 2-Chloro-5-fluoropyridine (1.0 equivalent) either neat or as a solution in a small amount of ethanol.

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and an organic solvent like DCM or EtOAc.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a clear liquid.

-

Synthesis from 2,5-Difluoropyridine

An alternative, though often more costly, starting material is 2,5-Difluoropyridine. [4]This route relies on the regioselective displacement of the C2 fluorine atom over the C5 fluorine atom.

Reaction Principle

In nucleophilic aromatic substitution on pyridine rings, a leaving group at the C2 position is generally more labile than one at the C3 or C5 position due to superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen. Therefore, ethoxide will preferentially attack the C2 position, displacing the fluoride ion.

Caption: Reaction scheme for the regioselective synthesis from 2,5-Difluoropyridine.

Experimental Protocol

The protocol is very similar to that for the chloro-analogue. However, due to the higher strength of the C-F bond compared to the C-Cl bond, slightly more forcing conditions (e.g., higher temperature or longer reaction time) may be required to achieve full conversion.

-

Procedure:

-

Prepare a solution of sodium ethoxide (1.1-1.5 equivalents) in absolute ethanol as described previously.

-

Add 2,5-Difluoropyridine (1.0 equivalent) to the stirred ethoxide solution.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Follow the same work-up and purification procedure as outlined for the 2-chloro-5-fluoropyridine route.

-

Alternative Methodologies: A Brief Overview

While SNAr is the predominant method, other modern cross-coupling reactions could theoretically be employed, though they are often less practical for this specific transformation.

-

Ullmann Condensation: This copper-catalyzed reaction can form aryl ethers from aryl halides and alcohols. [5][6]Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C). [5]While modern ligand-assisted protocols operate under milder conditions, they introduce the cost and complexity of a catalyst system, making the metal-free SNAr reaction more attractive for this activated substrate.

-

Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed method for forming C-O bonds. [7]This reaction is exceptionally versatile but, like the Ullmann reaction, requires a catalyst, a specialized ligand, and a base. For a simple ethoxylation of an already activated pyridine ring, this method is overly complex and not as cost-effective as SNAr. [8]

Data and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 1: Physicochemical Properties of Starting Materials and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-5-fluoropyridine | 31301-51-6 [9] | C₅H₃ClFN [10][11] | 131.54 [10] |

| 2,5-Difluoropyridine | 84476-99-3 [12] | C₅H₃F₂N [12] | 115.08 [12] |

| This compound | 858675-61-3 [1] | C₇H₈FNO [1] | 141.14 [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a triplet for the methyl group (~1.4 ppm) and a quartet for the methylene group (~4.3 ppm) of the ethoxy substituent. The aromatic protons on the pyridine ring will appear as distinct multiplets, with characteristic coupling constants to each other and to the fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethoxy carbons and the five carbons of the pyridine ring. The carbon attached to fluorine will show a large C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 141.14).

Safety and Handling

-

Starting Materials: 2-Chloro-5-fluoropyridine is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation. [9]2,5-Difluoropyridine is a flammable liquid and causes skin, eye, and respiratory irritation. [12]Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Reagents: Sodium metal is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under anhydrous conditions and stored under mineral oil. Sodium ethoxide is a strong base and is corrosive. [13]It is also moisture-sensitive.

-

General Precautions: All reactions should be conducted in a fume hood. An inert atmosphere is crucial for the preparation of sodium ethoxide to prevent reaction with atmospheric moisture and oxygen.

Conclusion

The synthesis of this compound is most reliably and efficiently accomplished through the nucleophilic aromatic substitution of a 2-halopyridine precursor. The use of 2-Chloro-5-fluoropyridine as the starting material represents the most balanced approach in terms of reactivity, cost, and operational simplicity. The reaction with sodium ethoxide in ethanol is a high-yielding transformation that avoids the need for expensive and toxic transition metal catalysts, making it highly suitable for both laboratory-scale synthesis and industrial production. Proper handling of the hazardous starting materials and reagents is critical for the safe execution of this synthesis.

References

-

Ruda, M. C., Bergman, J., & Wu, J. (2004). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science, 6(5), 437–440. [Link]

-

Smith, C. R., et al. (2022). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]

-

PrepChem. (n.d.). Preparation of sodium ethoxide. PrepChem.com. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic-chemistry.org. [Link]

-

Organic Syntheses. (n.d.). ethyl (1-ethylpropenyl)methylcyanoacetate. Organic Syntheses Procedure. [Link]

- Google Patents. (n.d.). CN105294399A - Preparation method of sodium ethoxide.

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-chemistry.org. [Link]

-

Pipzine Chemicals. (n.d.). 2-Chloro-5-fluoropyridine Manufacturer & Supplier China. Pipzine.com. [Link]

-

PubChem. (n.d.). 2,5-Difluoropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 84476-99-3 | 2,5-Difluoropyridine [fluoromart.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. volochem.com [volochem.com]

- 10. scbt.com [scbt.com]

- 11. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyridine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoropyridine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug development. We will delve into its fundamental molecular and physical properties, explore its synthesis and reactivity, and highlight its applications as a critical intermediate in the creation of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this compound.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is functionalized with an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom (-F) at the 5-position.

The strategic placement of these functional groups significantly influences the molecule's electronic properties and reactivity. The electron-donating ethoxy group and the highly electronegative, electron-withdrawing fluorine atom create a unique electronic environment that is advantageous for specific synthetic transformations, particularly in the construction of complex drug molecules.[1][2]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its use in experimental design, reaction optimization, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [3] |

| Molecular Weight | 141.14 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 858675-61-3 | [3] |

| Canonical SMILES | CCOC1=NC=C(C=C1)F | [3] |

| Calculated XLogP3-AA | 1.6 | [3] |

| Appearance | Data not consistently available; typically a liquid or low-melting solid. |

Molecular Structure and Spectroscopic Confirmation

The unequivocal confirmation of a molecule's structure is the bedrock of chemical research. For this compound, standard spectroscopic techniques provide a definitive fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the fluorine and ethoxy substituents. Additionally, a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethoxy group will be clearly visible.

-

¹³C NMR : The carbon spectrum will display distinct signals for each of the seven carbon atoms, with the carbon atoms directly bonded to fluorine and oxygen showing characteristic shifts.

-

¹⁹F NMR : This is a crucial technique for fluorinated compounds. A single resonance in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom on the pyridine ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition of C₇H₈FNO.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated pyridines is a topic of significant interest in organic chemistry.[5] A common and reliable method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Causality in Synthesis Design : The choice of an SₙAr pathway is logical and efficient. The starting material, 2-Chloro-5-fluoropyridine, possesses a chlorine atom at the 2-position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the fluorine at the 5-position.[6] Chlorine is an excellent leaving group in this context. The nucleophile, sodium ethoxide, is a strong, readily available base and nucleophile, making it ideal for displacing the chloride to form the desired ether linkage.

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for this compound via SₙAr reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, providing clear steps from reaction setup to product isolation and purification.

-

Reagent Preparation : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Rationale: The exclusion of water is critical to prevent quenching the sodium ethoxide and to avoid side reactions.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-fluoropyridine (1.0 eq) in anhydrous ethanol.[6]

-

Nucleophilic Addition : Slowly add the freshly prepared sodium ethoxide solution to the flask containing the 2-Chloro-5-fluoropyridine solution at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Rationale: Heating provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the sodium chloride byproduct and any remaining ethanol. Wash the organic layer with brine to remove residual water.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][7] Fluorinated pyridine scaffolds, such as this compound, are therefore highly valuable intermediates.[8][9]

This specific building block can be found in the patent literature as a key component in the synthesis of a wide range of biologically active molecules, including inhibitors of various enzymes and modulators of receptors implicated in diseases such as cancer, inflammation, and infectious diseases. Its structure allows for further chemical modification, enabling chemists to fine-tune the properties of a lead compound during the drug optimization process.[10] For example, related 2-amino-5-fluoropyridine structures are vital for developing new therapeutic agents.[8][11]

References

-

PubChem. This compound | C7H8FNO | CID 56737745. [Link]

-

MySkinRecipes. 2-Ethoxy-5-fluoropyrimidine. [Link]

-

Acme Bioscience. 2-Amino-5-Fluoropyridine: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]

-

NIST WebBook. 2-Fluoropyridine. [Link]

-

PubChem. 2-Fluoropyridine | C5H4FN | CID 9746. [Link]

-

Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

SpectraBase. 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Ethoxy-5-fluoropyrimidine [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-5-fluoropyridine

Introduction

2-Ethoxy-5-fluoropyridine (CAS No. 858675-61-3) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The strategic placement of an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the pyridine ring creates a unique electronic and structural profile. Accurate structural confirmation and purity assessment of such molecules are paramount, relying on a synergistic application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public-access databases, this document synthesizes data from close structural analogs and first principles to present a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and analyze this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, with the added diagnostic feature of through-bond fluorine couplings.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar structures.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. The presence of fluorine will introduce C-F couplings, which can be complex but are highly informative.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show signals for the three distinct aromatic protons and the two chemically different protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-6 | ~8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 3 Hz, ⁴J(H6-F) ≈ 3-4 Hz | 1H | Deshielded by adjacent nitrogen and fluorine atom. |

| H-4 | ~7.3 - 7.5 | Triplet of doublets (td) or ddd | ³J(H4-H3) ≈ 9 Hz, ³J(H4-F) ≈ 8-9 Hz, ³J(H6-H4) ≈ 3 Hz | 1H | Coupled to H-3, H-6, and the fluorine at position 5. |

| H-3 | ~6.7 - 6.9 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 9 Hz, ⁴J(H3-F) ≈ 3 Hz | 1H | Shielded by the adjacent electron-donating ethoxy group. |

| -OCH₂- | ~4.3 - 4.5 | Quartet (q) | ³J(CH₂-CH₃) ≈ 7 Hz | 2H | Typical chemical shift for an ethoxy group attached to an aromatic ring. |

| -CH₃ | ~1.3 - 1.5 | Triplet (t) | ³J(CH₃-CH₂) ≈ 7 Hz | 3H | Standard aliphatic triplet coupled to the adjacent methylene group. |

Sources

Introduction: The Strategic Importance of 2-Ethoxy-5-fluoropyridine

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Ethoxy-5-fluoropyridine

This compound is a substituted heterocyclic compound of significant interest in modern synthetic and medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with an electron-donating ethoxy group at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position, creates a unique electronic landscape that governs its reactivity and utility. The pyridine scaffold is a privileged motif in numerous therapeutic agents, and the strategic incorporation of fluorine can profoundly influence a molecule's pharmacological profile.[2][3] Fluorine substitution is known to enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functional groups, thereby fine-tuning bioavailability and target binding affinity.[3][4][5]

This guide provides an in-depth analysis of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its behavior in key synthetic transformations and under various chemical conditions, providing a causal understanding of its synthetic applications.

Physicochemical Properties Summary

A clear understanding of a compound's physical properties is fundamental to its application in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 858675-61-3 | [1] |

| Predicted pKa | 1.61 ± 0.22 | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

Section 1: Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of three key structural features:

-

The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom, it is electron-withdrawing, rendering the pyridine ring electron-deficient compared to benzene. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.

-

The 2-Ethoxy Group: This is an electron-donating group (EDG) via resonance, which partially counteracts the electron-withdrawing effect of the ring nitrogen, particularly at the ortho and para positions (C3, C5).

-

The 5-Fluoro Group: Fluorine is a strongly electronegative, electron-withdrawing group (EWG) via induction. This effect further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the fluorine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings.[7] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] For fluorinated pyridines, the C-F bond, despite its strength, is susceptible to cleavage in the rate-determining step because the high electronegativity of fluorine strongly activates the ring towards the initial nucleophilic attack.[7]

In this compound, the fluorine atom at the C5 position activates the ring for SNAr. However, research on related 2-halopyridines suggests that a 5-substituent's effect can be complex. While most 5-substituents enhance the rate of nucleophilic substitution at the 2-position, a fluorine atom at C5 has been observed to retard the reaction, a phenomenon attributed to lone-pair repulsion with the negative charge buildup in the Meisenheimer complex intermediate.[9][10] The primary sites of reactivity for this compound are therefore more likely to involve displacement of other leaving groups introduced onto the ring or reactions at other positions. For instance, if a leaving group were present at C4 or C6, the fluorine at C5 would strongly activate those positions for SNAr.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's inherent electron-deficient nature, which is further exacerbated by the fluorine atom.[11] The nitrogen atom can also be protonated under acidic conditions typical for EAS, which further deactivates the ring. While the 2-ethoxy group is activating, harsh conditions are likely required for reactions like nitration or halogenation. The substitution would be predicted to occur at the C3 or C5 position, directed by the ethoxy group. However, the presence of fluorine at C5 makes C3 the most probable site for any successful electrophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds and are highly effective for functionalizing fluorinated pyridines.[12] These reactions are central to modern drug discovery for rapidly diversifying core structures.[13] The C-F bond in electron-deficient aryl fluorides can be activated and participate directly in cross-coupling, although this often requires specific catalytic systems.[14] More commonly, another halide (e.g., Br or I) is introduced onto the ring to serve as the coupling partner.

Key Cross-Coupling Protocols:

-

Suzuki-Miyaura Coupling: Forms C-C bonds by coupling an organoboron reagent with a halide. This is highly effective for synthesizing biaryl derivatives from a bromo- or iodo-substituted this compound.[12]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling an amine with a halide. This is a crucial method for installing amine functionalities, which are prevalent in bioactive molecules.

-

Sonogashira Coupling: Forms C-C triple bonds by coupling a terminal alkyne with a halide, enabling the synthesis of alkynyl-pyridines.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Section 2: Chemical Stability

The stability of this compound is a critical parameter for its storage, handling, and use in multi-step syntheses.

| Condition | Stability Assessment | Rationale / Potential Decomposition Pathway |

| Thermal | Generally stable at room temperature.[6] Decomposition is expected at elevated temperatures. | At high temperatures, decomposition of the pyridine ring or cleavage of the ethoxy group can occur. Thermal decomposition studies on related porphyrin complexes show multi-step degradation processes.[15] |

| Acidic (Strong) | Potentially unstable. | The pyridine nitrogen can be protonated. The ethoxy group is susceptible to acid-catalyzed hydrolysis (ether cleavage) under harsh conditions (e.g., HBr, HI) to yield 5-fluoro-2-hydroxypyridine. |

| Basic (Strong) | Generally stable. | The pyridine ring and ethoxy group are typically stable to bases. However, very strong bases could potentially deprotonate the pyridine ring, though this is unlikely under standard conditions. |

| Oxidizing Agents | Susceptible to oxidation. | The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-CPBA or H₂O₂. The pyridine ring itself can be cleaved under harsh oxidative conditions. |

| Reducing Agents | Stable under many conditions. | The aromatic ring is resistant to catalytic hydrogenation under standard conditions (e.g., H₂/Pd-C) where nitro groups would be reduced. Harsher conditions could potentially reduce the pyridine ring. |

Section 3: Representative Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of this compound derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Substituted Precursor

This protocol describes a typical procedure for the formation of a C-C bond, a key transformation in fragment-based drug design. The choice of SPhos as a ligand is based on its high activity for coupling electron-deficient heteroaryl chlorides and bromides.

Objective: To synthesize 4-(Aryl)-2-ethoxy-5-fluoropyridine from 4-bromo-2-ethoxy-5-fluoropyridine.

Methodology:

-

Preparation: To an oven-dried Schlenk tube, add 4-bromo-2-ethoxy-5-fluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst, e.g., palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the ligand, e.g., SPhos (4 mol%).

-

Reaction Assembly: Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane as the solvent via syringe.

-

Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details a general method for displacing a leaving group (e.g., a second fluorine atom) on a related pyridine scaffold with an amine nucleophile.[8] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the HF generated during the reaction.

Objective: To synthesize a 4-amino-2-ethoxy-5,6-difluoropyridine derivative.

Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-ethoxy-4,6-difluoropyrimidine (a related, highly reactive substrate) (1.0 equiv.). Dissolve the starting material in anhydrous acetonitrile.

-

Base Addition: Add DIPEA (1.5 equiv.) to the solution.

-

Nucleophile Addition: Add the primary or secondary amine nucleophile (1.1-1.2 equiv.) to the reaction mixture. For less reactive amines, gentle heating (e.g., 50 °C) may be required.

-

Execution: Stir the reaction mixture at the appropriate temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.

Section 4: Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. Its derivatives are explored for various therapeutic targets due to the favorable properties imparted by the fluoro- and ethoxy- substituents.

A prominent example is in the synthesis of Lemborexant , an orexin receptor antagonist approved for the treatment of insomnia.[3] The synthesis involves the coupling of an acid with 2-amino-5-fluoropyridine, highlighting the utility of the fluorinated pyridine core in constructing complex molecular architectures. The fluorine atom in such structures is often critical for achieving the desired potency and pharmacokinetic profile.[3] The incorporation of fluorinated heterocycles is a widely used strategy in the development of drugs targeting the central nervous system, as well as antiviral and anticancer agents.[4][16]

Conclusion

This compound presents a nuanced reactivity profile that skilled synthetic chemists can exploit to create diverse and complex molecules. Its stability under many common reaction conditions makes it a robust building block for multi-step synthesis. While the pyridine ring is generally deactivated towards electrophilic attack, it is primed for functionalization via modern synthetic methods, particularly palladium-catalyzed cross-coupling. A thorough understanding of the electronic interplay between the nitrogen heteroatom, the activating ethoxy group, and the deactivating fluoro group is paramount for predicting its reactivity and successfully incorporating this valuable scaffold into advanced synthetic programs, particularly in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta.

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. Retrieved from [Link]

-

Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]

-

Ciaffone, M., et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

-

The Chemical Versatility of 2-Acetamido-5-fluoropyridine in Synthesis. (n.d.). Retrieved from [Link]

-

Wang, Z., et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Katcher, M. H., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]

-

Lee, S. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine, 2-ethoxy-. Retrieved from [Link]

-

Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Retrieved from [Link]

- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

-

Ferreira, A. M. D. C., et al. (2012). Thermal stability of the prototypical Mn porphyrin-based superoxide dismutase mimic and potent oxidative-stress redox modulator Mn(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin chloride, MnTE-2-PyP5+. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Lumen Learning. (n.d.). Some common sequences in synthesis. Organic Chemistry II. Retrieved from [Link]

Sources

- 1. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 858675-61-3 [amp.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Thermal stability of the prototypical Mn porphyrin-based superoxide dismutase mimic and potent oxidative-stress redox modulator Mn(III) meso-tetrakis(N-ethylpyridinium-2-yl)porphyrin chloride, MnTE-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyridine: From Discovery to Modern Synthetic Applications

This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoropyridine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Delving into its discovery, historical synthetic evolution, and contemporary applications, this document offers field-proven insights and detailed experimental context.

Executive Summary

This compound has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the interplay of the fluorine atom and the ethoxy group on the pyridine ring, make it a desirable scaffold for the synthesis of complex molecules with tailored biological activities. While the precise moment of its initial discovery remains somewhat obscure in publicly accessible literature, its synthetic roots are firmly planted in the broader development of fluorinated heterocyclic chemistry. This guide traces the logical progression of its synthesis, from foundational principles of nucleophilic aromatic substitution to modern, optimized protocols, and explores its burgeoning role in the creation of innovative pharmaceuticals.

The Genesis of a Key Intermediate: A Historical Perspective

The history of this compound is intrinsically linked to the advancements in the synthesis of fluorinated pyridines. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2]

While a singular "discovery" paper for this compound is not readily apparent in a historical context, its synthesis is a logical extension of well-established principles in heterocyclic chemistry. The earliest preparations likely emerged from the need for functionalized fluoropyridine building blocks in exploratory research programs within the pharmaceutical and agrochemical industries.

The foundational chemistry enabling the synthesis of this compound lies in the nucleophilic aromatic substitution (SNAr) reaction. Seminal work in the mid-20th century established the principles of activating aromatic rings for nucleophilic attack, particularly with the introduction of electron-withdrawing groups. The pyridine nitrogen itself acts as an activating group, and the additional presence of a fluorine atom further enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic displacement.

The Core Synthesis: A Tale of Two Halogens

The most prevalent and logical synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor with sodium ethoxide. The two primary starting materials for this transformation are 2-chloro-5-fluoropyridine and 2,5-difluoropyridine.

The Kinetic Advantage of Fluorine as a Leaving Group

From a mechanistic standpoint, the choice of the leaving group at the 2-position is critical. While both chlorine and fluorine are viable leaving groups in SNAr reactions, fluorine offers a significant kinetic advantage. A comprehensive study by Schlosser and Rausis in 2005 provided quantitative evidence for this phenomenon. Their research demonstrated that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than its chloro-analogue.[3][4]

This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates the initial attack of the nucleophile, the rate-determining step in most SNAr reactions.

Electronic Effects of the 5-Fluoro Substituent

The presence of the fluorine atom at the 5-position also plays a crucial role in the reactivity of the starting material. While electron-withdrawing groups generally accelerate SNAr reactions, the study by Schlosser and Rausis intriguingly found that a fluorine atom at the 5-position can slightly retard the reaction.[3][4] This is rationalized by the potential for lone-pair/lone-pair repulsion between the 5-fluoro substituent and the developing negative charge in the Meisenheimer intermediate.

Despite this slight retarding effect, the overall activation provided by the pyridine nitrogen and the excellent leaving group ability of the 2-fluoro substituent make the reaction with sodium ethoxide a highly efficient method for the synthesis of this compound.

Modern Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound is now a routine procedure in many chemistry laboratories. The following protocol outlines a typical and reliable method based on the nucleophilic aromatic substitution of 2,5-difluoropyridine.

Synthesis of this compound from 2,5-Difluoropyridine

This protocol is favored due to the generally higher reactivity of the 2-fluoro substituent compared to a 2-chloro substituent.

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

-

2,5-Difluoropyridine

-

Sodium Ethoxide (solid or as a solution in ethanol)

-

Anhydrous Ethanol

-

Anhydrous Toluene (optional, as a co-solvent)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and workup equipment

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-difluoropyridine in anhydrous ethanol.

-

Addition of Nucleophile: To the stirred solution, add sodium ethoxide portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and GC-MS to ensure the absence of starting material and isomeric impurities. The characteristic shifts in the NMR spectra, particularly the ethoxy protons and the coupling constants of the aromatic protons, will confirm the successful formation of the desired product.

The Rise of this compound in Drug Discovery

The utility of this compound as a synthetic intermediate has grown in recent years, with its incorporation into a variety of bioactive molecules. The 5-fluoropyridin-2-yloxy moiety is a recurring structural motif in modern pharmaceuticals.

A notable example of a drug candidate incorporating this scaffold is MK-6096 , a dual orexin receptor antagonist developed for the treatment of insomnia. The discovery and development of such compounds highlight the importance of having efficient access to key building blocks like this compound. The synthesis of these complex molecules often relies on the coupling of the 5-fluoropyridin-2-ol (derived from this compound) with a suitable partner molecule.

The presence of the fluorine atom in these drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and enhanced binding to their biological targets.[1][2]

Future Directions and Perspectives

The journey of this compound from a conceptual synthetic target to a valuable tool in drug discovery is a testament to the ongoing evolution of organic chemistry. As our understanding of the role of fluorine in molecular design deepens, the demand for versatile fluorinated building blocks will undoubtedly continue to grow.

Future research in this area may focus on the development of even more efficient and sustainable synthetic routes to this compound and its derivatives. This could include the exploration of catalytic methods that avoid the use of stoichiometric bases or the development of flow chemistry processes for safer and more scalable production.

Furthermore, the continued exploration of the chemical space around the this compound core is likely to yield novel drug candidates with improved therapeutic profiles for a wide range of diseases.

Visualizations

Synthesis of this compound

Caption: Nucleophilic aromatic substitution for this compound synthesis.

Key Applications in Drug Discovery

Caption: Role of this compound as a key intermediate.

References

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. PubMed. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed. [Link]

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. [Link]

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. EPFL Graph Search. [Link]

- Preparation method of fluoropyridine compounds.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information. [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 4. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Potential of 2-Ethoxy-5-fluoropyridine in Modern Drug Discovery

Executive Summary

2-Ethoxy-5-fluoropyridine is a strategically-functionalized heterocyclic compound poised for significant application in contemporary drug discovery and development. The convergence of a bioisosteric fluorine atom and a metabolically-relevant ethoxy group on the privileged pyridine scaffold presents a unique combination of physicochemical properties. This guide delineates promising, under-explored research avenues for this molecule, moving beyond its role as a simple building block. We will explore its potential as a core scaffold for developing next-generation kinase inhibitors, central nervous system (CNS) active agents, and advanced imaging probes. This document provides the scientific rationale, detailed experimental workflows, and synthetic strategies to empower researchers to leverage the full potential of this versatile chemical entity.

Part 1: The this compound Scaffold: Core Attributes and Strategic Value

The utility of this compound in drug design stems from the synergistic interplay of its three core components: the pyridine ring, the fluorine substituent, and the ethoxy group.

-

Pyridine Core: The pyridine ring is a ubiquitous motif in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its capacity for diverse chemical functionalization.

-

Fluorine Atom: The introduction of fluorine at the 5-position profoundly impacts the molecule's properties. Fluorine is the most electronegative element, and its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby influencing solubility and membrane permeability.[1][2][3]

-

Ethoxy Group: The 2-ethoxy group is an electron-donating group that modulates the electronic character of the pyridine ring. It can also serve as a key interaction point within a protein's active site and provides a potential site for metabolic cleavage (O-dealkylation), which can be engineered to control the pharmacokinetic profile of a drug candidate.

These features combine to make this compound a valuable starting point for library synthesis and lead optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 858675-61-3 | [4] |

| Molecular Formula | C₇H₈FNO | [5] |

| Molecular Weight | 141.14 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC1=NC=C(C=C1)F | [5] |

| XLogP3 | 1.6 | [5] |

Part 2: Synthesis and Derivatization: A Chemist's Blueprint

The synthetic accessibility and reactivity of a scaffold are paramount to its utility. This compound offers multiple vectors for chemical modification, allowing for systematic exploration of chemical space.

Proposed Synthetic Route

While multiple routes are conceivable, a robust and scalable synthesis can be adapted from standard etherification reactions. The Williamson ether synthesis provides a reliable method, starting from the commercially available 2-chloro-5-fluoropyridine.

Protocol 2.1.1: Synthesis of this compound

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (10 volumes relative to the limiting reagent).

-

Alkoxide Formation: Under an inert atmosphere (N₂ or Ar), add sodium metal (1.1 equivalents) portion-wise to the ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

-

Nucleophilic Substitution: Dissolve 2-chloro-5-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature and carefully quench with water. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Key Derivatization Pathways

The electronic nature of the substituted pyridine ring dictates its reactivity towards further functionalization. The electron-donating ethoxy group activates the ring towards electrophilic substitution, while the fluorine atom has a deactivating effect. The primary sites for further chemistry are the C3, C4, and C6 positions.

Caption: Workflow for developing kinase inhibitors.

Experimental Protocol 2.2.1: Suzuki Coupling on a Halogenated Intermediate

This protocol assumes successful prior bromination at the C3 position to yield 3-bromo-2-ethoxy-5-fluoropyridine.

-

Reaction Setup: To a microwave vial, add 3-bromo-2-ethoxy-5-fluoropyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water.

-

Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction in a microwave reactor to 120 °C for 30-60 minutes. Monitor for completion by LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the desired coupled product.

Validation: The success of this workflow can be validated by identifying compounds with low nanomolar IC₅₀ values in biochemical assays and corresponding anti-proliferative activity in relevant cancer cell lines, such as HepG-2 or Caco-2. [6]

Part 4: Research Area 2: Scaffolds for CNS-Active Agents

Rationale: The physicochemical properties imparted by fluorine are highly advantageous for designing CNS-penetrant drugs. Fluorination can increase lipophilicity to facilitate blood-brain barrier (BBB) crossing while simultaneously blocking metabolic soft spots, increasing brain exposure. [2]The this compound scaffold provides an excellent starting point for tuning properties to fit the stringent requirements for CNS drug candidates.

Proposed Research Workflow:

-

Library Design: Synthesize a focused library of derivatives with systematic modifications to the C3, C4, and C6 positions. The primary goal is to modulate logP and polar surface area (PSA) to optimize for BBB permeability.

-

Target Class: Focus on targets implicated in neurological disorders, such as G-protein coupled receptors (GPCRs) or ion channels.

-

Initial Screening: Employ high-throughput screening methods, such as radioligand binding assays or automated patch-clamp electrophysiology, to identify initial hits.

-

ADME Profiling: For promising hits, perform in vitro ADME assays, including parallel artificial membrane permeability assay (PAMPA) to predict BBB penetration and microsomal stability assays to assess metabolic fate.

Part 5: Research Area 3: Advanced Imaging and Chemical Biology Probes

Rationale: The single fluorine atom on the scaffold makes it an ideal candidate for two powerful analytical techniques: ¹⁹F NMR for fragment-based screening and Positron Emission Tomography (PET) imaging using the ¹⁸F isotope. [1] ¹⁹F NMR Fragment Screening: this compound and its simple, low-molecular-weight derivatives can be used as part of a fragment library. The ¹⁹F NMR chemical shift is highly sensitive to the local environment. A change in the chemical shift upon addition of a target protein indicates binding, providing a powerful method for hit discovery.

Caption: Concept of ¹⁹F NMR fragment screening to detect binding events.

PET Imaging with ¹⁸F: The synthesis of a PET radiotracer requires a late-stage introduction of the ¹⁸F isotope. This can be achieved via nucleophilic substitution of a suitable precursor.

Protocol 5.1.1: Conceptual Late-Stage Radiofluorination

This protocol is conceptual and would require significant optimization. It is adapted from methods used for other ¹⁸F-labeled pyridines. [7]

-

Precursor Synthesis: Synthesize a precursor such as 2-ethoxy-5-(trimethylammonium triflate)pyridine. This is achieved by first synthesizing the corresponding pyridine N-oxide, followed by activation and displacement with trimethylamine. [7]2. Radiolabeling: Dry K[¹⁸F]F-Kryptofix 2.2.2 complex is dissolved in anhydrous DMSO. The precursor (5-10 mg) is added.

-

Reaction: The reaction is heated at 110-130 °C for 10-15 minutes in a sealed vessel.

-

Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the [¹⁸F]this compound tracer.

-

Validation: The identity and radiochemical purity of the final product are confirmed by analytical HPLC with in-line radiation and UV detectors.

The development of an ¹⁸F-labeled version of a lead compound derived from this scaffold would enable preclinical and clinical studies on drug distribution, target engagement, and pharmacokinetics in living subjects.

Conclusion

This compound is far more than a simple catalog chemical. It represents a high-potential starting point for innovation in multiple therapeutic areas. The strategic combination of a fluorinated pyridine core with a tunable ethoxy group provides a rich chemical space for exploration. By applying the synthetic strategies and pursuing the research avenues outlined in this guide—from oncology and neuroscience to advanced molecular imaging—scientists can unlock the full potential of this versatile scaffold to develop the next generation of targeted therapeutics and diagnostic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Van Der Puy, M., et al. (1987). United States Patent 4,766,204.

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 2-Acetamido-5-fluoropyridine in Synthesis. [Link]

-

Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

-

El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Freel Meyers, C. L., et al. (2000). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of Medicinal Chemistry. [Link]

-

Ielo, L., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

Sharma, R. A., et al. (1974). Synthesis and biological activity of 2'-amino-2'-deoxy-5-fluorouridine. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2023). WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. (2023). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

- Google Patents. (2013).

-

Rowińska-Żyrek, M., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. International Journal of Molecular Sciences. [Link]

-

Czarnomysy, R., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

-

den Hertog, H. J., et al. (1950). Synthesis of 2‐amino‐5‐ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]

-

Filo. (2025). Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 4. This compound | 858675-61-3 [amp.chemicalbook.com]

- 5. This compound | C7H8FNO | CID 56737745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Safety, handling, and storage of 2-Ethoxy-5-fluoropyridine

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Ethoxy-5-fluoropyridine

Introduction

This compound is a substituted pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of both an ethoxy group and a fluorine atom onto the pyridine ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery and development professionals. However, as with many fluorinated heterocyclic compounds, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and process chemists, moving beyond mere procedural lists to explain the rationale behind each safety recommendation. By grounding these protocols in the fundamental chemical and toxicological properties of the compound and its structural analogs, this document aims to foster a culture of safety and scientific integrity.

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound may be limited, a robust hazard assessment can be constructed by examining data from its structural analogs, such as other fluorinated and ethoxy-substituted pyridines.[1] The primary hazards are associated with irritation, potential toxicity upon ingestion or inhalation, and the generation of hazardous decomposition products under thermal stress.

Based on data from similar compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[2][3]

Table 1: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Note: This classification is based on data for structurally related compounds and should be considered a precautionary guideline. Always refer to the most current Safety Data Sheet (SDS) for definitive hazard information.

Upon combustion, pyridine derivatives can release toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and, significantly, hydrogen fluoride (HF).[2][3] Hydrogen fluoride is a highly corrosive and toxic substance that requires specialized first aid and medical treatment in case of exposure.[4]

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of specific PPE is not merely a box-checking exercise; it is a scientifically-informed decision based on the compound's potential hazards.

Table 2: Recommended Personal Protective Equipment

| Body Part | Personal Protective Equipment | Specifications and Rationale |

|---|---|---|

| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are the minimum requirement to protect against splashes.[5] A face shield must be worn over goggles when there is a heightened risk of splashing or when handling larger quantities.[6] |

| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][5] Latex gloves offer insufficient protection and should not be used.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating skin. |

| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat prevents incidental skin contact.[7] |

| Respiratory | Respirator (if required) | Handling should occur in a certified chemical fume hood to minimize inhalation risk.[8] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[1][7] |

PPE Workflow Diagram

The following diagram illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.

Caption: Decision workflow for responding to a chemical spill.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3]* Specific Hazards: The compound is combustible. Fire may produce hazardous combustion products including nitrogen oxides, carbon oxides, and hydrogen fluoride. [2][3]* Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. [9]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area. [5]The container must be kept tightly closed to prevent moisture absorption and vapor release. * Stability: The compound is generally stable under recommended storage conditions. [10]However, it may be sensitive to air and light. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.

-

Incompatible Materials: Segregation from incompatible materials is critical to prevent dangerous reactions.

Table 4: Incompatible Materials and Storage Considerations

| Class of Material | Specific Examples | Rationale for Segregation |

|---|---|---|

| Strong Oxidizing Agents | Nitrates, Perchlorates, Peroxides | Can cause violent reactions, leading to fire or explosion. [10][11] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can react exothermically and potentially degrade the compound. [10] |

| Sources of Ignition | Open flames, sparks, hot surfaces | Pyridine derivatives can be flammable, and their vapors may form explosive mixtures with air. [12][13]|

Waste Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container. [14][10]Do not mix with other waste streams unless compatibility has been confirmed. 2. Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations. [3]Engage with your institution's Environmental Health & Safety (EH&S) department to ensure proper disposal procedures are followed.

-